(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
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Overview
Description
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound with a complex structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone precursor.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction may produce 2-methyl-2,3-dihydro-1-benzofuran-5-ylmethanol.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-methyl-2,3-dihydro-1-benzofuran-5-ylmethanol: A structurally similar compound with a different functional group.
Benzofuran derivatives: Compounds with the benzofuran ring system but different substituents.
Uniqueness
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both the benzofuran ring and ethan-1-ol group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLQROWORGMKX-BRFYHDHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)[C@@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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